molecular formula C19H15N3O B2977236 1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile CAS No. 445416-23-9

1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile

Cat. No.: B2977236
CAS No.: 445416-23-9
M. Wt: 301.349
InChI Key: HYFWADVHPXZTKV-UHFFFAOYSA-N
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Description

1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile is a synthetic indole derivative designed for research applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmaceutical development due to its presence in numerous bioactive molecules and its ability to interact with diverse biological targets . Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them a central focus in the search for new therapeutic agents . This particular compound features a molecular framework that incorporates both indole and indoline moieties, structural elements found in several classes of active pharmaceutical ingredients. The carbonitrile group is a common functional group in medicinal chemistry that can influence the molecule's physicochemical properties and binding affinity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for generating novel compound libraries aimed at probing specific biological pathways . It is strictly for use in laboratory research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c20-11-15-12-21(18-8-4-2-6-16(15)18)13-19(23)22-10-9-14-5-1-3-7-17(14)22/h1-8,12H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFWADVHPXZTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole and indoline precursors. One common synthetic route involves the reaction of indole-3-carbonitrile with an indoline derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindole derivatives, while reduction may produce hydroindole derivatives .

Scientific Research Applications

1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in assays for enzyme inhibition and receptor binding.

    Medicine: The compound is being investigated for its potential therapeutic applications.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Indole-3-carbonitrile Cores

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
  • Structure : Substituted at the 1-position with a 2-chlorophenyl group, 6-fluoro, and 2-methyl substituents.
  • Key Data: Melting point: Not reported. Dihedral angle between pyrrole and benzene rings: 0.85° (indicative of planarity) . Comparison: The planarity of the indole ring in this compound is comparable to the target molecule, suggesting similar conformational rigidity. However, the absence of an indoline moiety reduces its structural complexity .
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile
  • Structure : Features bromine at position 7, methyl at position 1, and phenyl at position 2.
  • Key Data :
    • Molecular weight: 321.19 g/mol (calculated).
    • Synthetic route: Prepared via Vilsmeier-Haack reaction followed by nucleophilic substitution .
    • Comparison : The bromine substituent enhances electrophilic reactivity, which contrasts with the target compound’s oxoethyl-indoline group, likely altering solubility and interaction with biological targets .

Compounds with Indoline and Spiro Architectures

3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile
  • Structure : Spiro[indoline-3,2′-pyrrolidine] core with indole-3-carbonyl and thiophene substituents.
  • Key Data: Molecular weight: 452.52 g/mol. Crystallography: Monoclinic crystal system (P2₁/c), with a dihedral angle of 160.4° between the indole and pyrrolidine rings . The thiophene group may enhance π-π stacking interactions in biological systems .
1-{2-[(4R)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl}-4-[2-(1-{2-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl}pyridin-1-ium-4-yl)ethyl]pyridin-1-ium Dichloride (4e)
  • Structure: Bis-oxazolidinone derivatives with pyridinium groups.
  • Key Data: Molecular weight: 691.60 g/mol. Hygroscopicity: Highly hygroscopic, complicating handling . Comparison: The oxazolidinone rings and charged pyridinium groups differentiate this compound from the target molecule, which lacks charged moieties.

Functional Group-Driven Comparisons

Nitro- vs. Methoxy-Substituted Derivatives
  • 1-[2-(2-Nitrophenyl)-2-oxoethyl]-4-{1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium Dibromide (5a) :
    • Melting point: 258–259°C (decomposition).
    • Electron-withdrawing nitro groups increase thermal stability but reduce solubility .
  • 1-[2-(2-Methoxyphenyl)-2-oxoethyl]-4-{1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-1-ium-4-yl}pyridin-1-ium Dibromide (5b) :
    • Methoxy groups enhance solubility via electron-donating effects but lower melting points .
  • Comparison : The target compound’s indoline group may balance solubility and stability better than nitro or methoxy substituents.

Biological Activity

1-(2-(indolin-1-yl)-2-oxoethyl)-1H-indole-3-carbonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The indole moiety is prevalent in various bioactive compounds, often exhibiting significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article examines the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3OC_{17}H_{15}N_{3}O, with a molecular weight of approximately 281.32 g/mol. The compound features an indole core, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17H15N3O
Molecular Weight281.32 g/mol
CAS NumberNot available

The mechanism of action for this compound is believed to involve interaction with various biological targets such as enzymes and receptors. The indole structure allows for effective binding through π-stacking interactions, which can modulate signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that indole derivatives often exhibit anticancer properties . For instance, studies have shown that similar compounds inhibit cell proliferation in various cancer cell lines by interfering with signaling pathways associated with cancer progression.

Case Study:
In a study conducted on breast cancer cell lines, derivatives of indole were found to significantly reduce cell viability by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

Indole-based compounds have also been reported to possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Research Findings:
A recent investigation demonstrated that an indole derivative reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial activity of indole derivatives has been documented, showcasing their ability to inhibit bacterial growth. This property is particularly relevant in the development of new antibiotics.

Study Example:
An evaluation of various indole derivatives revealed that certain compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential as lead compounds for antibiotic development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare indole-3-carbonitrile derivatives, and how can they be optimized for this compound?

The synthesis of indole-3-carbonitriles often involves condensation reactions using indole-3-carboxaldehyde intermediates. For example, 3-formylindole derivatives can undergo Knoevenagel condensation with active methylene compounds (e.g., cyanoacetamide) in acetic acid under reflux, followed by purification via recrystallization . Optimization may include adjusting reaction time (3–5 hours), stoichiometric ratios (1.0–1.1 equivalents), and catalyst selection (e.g., sodium acetate). Yield improvements (~70–74%) are achievable through solvent choice (e.g., DMF/acetic acid for recrystallization) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular conformation of indole derivatives?

SC-XRD is critical for resolving bond lengths, angles, and torsion angles. For example, studies on analogous compounds (e.g., 1-(4-methoxyphenyl)-2-methyl-indole-3-carbonitrile) reveal mean C–C bond lengths of 0.002 Å and R-factors <0.035, ensuring high precision. Data-to-parameter ratios >17.5 enhance reliability, and low-temperature measurements (90–113 K) minimize thermal motion artifacts .

Q. What safety protocols are recommended for handling indole-3-carbonitrile derivatives in laboratory settings?

Indole-3-carbonitriles may exhibit acute toxicity (Category 4 for oral/dermal exposure) and irritancy (Skin/Eye Category 2). Key precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation (Category 4).
  • Immediate consultation with a physician if exposed, with provision of SDS sheets .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

Density Functional Theory (DFT) calculations can predict vibrational frequencies (FT-IR/Raman), NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, studies on 2-(1H-indol-3-yl)-2-oxoacetic acid correlate experimental FT-IR bands (e.g., C=O stretches at ~1700 cm⁻¹) with theoretical values, validating computational models . Molecular docking against target proteins (e.g., kinases) can predict binding affinities, guided by crystallographic data from analogous indole derivatives .

Q. How do structural variations (e.g., substituents on the indole ring) impact the compound’s crystallographic packing and stability?

Substituents like halogens or methoxy groups influence crystal packing via non-covalent interactions. For instance, chloro-substituted derivatives (e.g., 1-(2-chlorophenyl)-6-fluoro-indole-3-carbonitrile) exhibit C–Cl⋯π interactions (3.3–3.5 Å), stabilizing the lattice. Torsion angles (e.g., C1–N1–C4 = 179.41°) and dihedral angles between aromatic rings further dictate packing efficiency and melting points (140–198°C) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for indole derivatives?

Discrepancies between experimental NMR shifts and XRD-derived geometries may arise from dynamic effects (e.g., rotational isomerism). Strategies include:

  • Variable-temperature NMR to probe conformational exchange.
  • Cross-validation with computational NMR predictions (e.g., GIAO method).
  • Revisiting crystallization conditions to ensure single-phase purity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

SAR analysis of indole-3-carbonitriles focuses on:

  • Substituent position : Electron-withdrawing groups (e.g., -CN at C3) enhance metabolic stability.
  • N1 modifications : Bulky groups (e.g., 2-chlorophenyl) improve target selectivity by steric hindrance.
  • Hybrid scaffolds : Fusion with thiazolidinone or imidazole rings (e.g., 3-thioxothiazolidinyl derivatives) augments bioactivity .

Methodological Tables

Table 1. Key crystallographic parameters for indole-3-carbonitrile derivatives

CompoundR-factorData-to-Parameter RatioMean C–C Bond Length (Å)Torsion Angles (°)
1-(4-Methoxyphenyl) analog0.03517.50.002C1–N1–C4: 179.41
1-(2-Chlorophenyl) analog0.09016.80.003C6–F1⋯C5: 120.8

Table 2. Synthetic optimization parameters for indole-3-carbonitriles

ParameterOptimal RangeImpact on Yield/Purity
Reaction Time3–5 hoursMaximizes conversion (~70%)
Solvent SystemAcetic acid/DMFEnhances recrystallization
Catalyst (NaOAc)1.0 equivalentAccelerates condensation

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